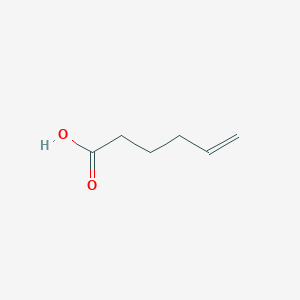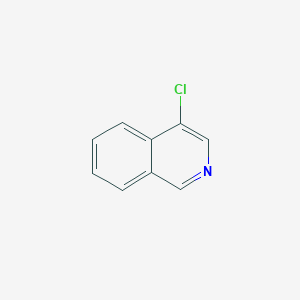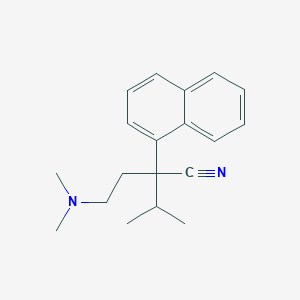
alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile, also known as DIAN, is a synthetic compound that belongs to the family of naphthaleneacetonitriles. It is widely used in scientific research due to its unique properties and potential applications in various fields such as medicine, biochemistry, and pharmacology.
作用机制
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile functions as a fluorescence probe by binding to biological molecules and emitting light when excited by a light source. The emission spectrum of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile depends on the polarity and environment of the binding site, which allows for the detection of conformational changes and interactions between molecules. In photodynamic therapy, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile generates reactive oxygen species when exposed to light, which can damage cancer cells and induce apoptosis.
生化和生理效应
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has been shown to have low toxicity and minimal effects on cellular metabolism and viability. However, it can interact with certain proteins and enzymes, which can affect their function and activity. alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has also been shown to penetrate cell membranes and localize in specific organelles such as the mitochondria and nucleus.
实验室实验的优点和局限性
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile is a versatile and reliable fluorescent probe that can be used in a wide range of applications. It has high sensitivity and specificity for detecting biological molecules and can be easily conjugated with other molecules for labeling and tracking. However, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has limited photostability and can be susceptible to photobleaching, which can affect the accuracy of the results. In addition, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile can be expensive and difficult to synthesize in large quantities.
未来方向
There are several future directions for alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile research, including the development of more stable and efficient fluorescent probes, the optimization of photodynamic therapy protocols, and the exploration of new applications in biotechnology and nanotechnology. One potential direction is the use of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile as a biosensor for detecting and quantifying biomolecules in real-time. Another direction is the incorporation of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile into nanomaterials for targeted drug delivery and imaging. Overall, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has tremendous potential for advancing scientific research and improving human health.
合成方法
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile can be synthesized by condensing 2-(dimethylamino)ethylamine with alpha-isopropyl-1-naphthaleneacetonitrile in the presence of a base such as sodium hydroxide. The reaction yields alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile as a white crystalline solid that is soluble in most organic solvents. The purity of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile can be improved by recrystallization or chromatography.
科学研究应用
Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has been extensively used in scientific research as a fluorescent probe for detecting and analyzing biological molecules such as proteins, DNA, and RNA. It can also be used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has been used as a molecular rotor for studying the dynamics of biomolecules and as a fluorescent tag for labeling and tracking cells in vivo.
属性
CAS 编号 |
1425-60-1 |
|---|---|
产品名称 |
alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile |
分子式 |
C19H24N2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C19H24N2/c1-15(2)19(14-20,12-13-21(3)4)18-11-7-9-16-8-5-6-10-17(16)18/h5-11,15H,12-13H2,1-4H3 |
InChI 键 |
MDXSPOTZVVXTIC-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
规范 SMILES |
CC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
同义词 |
α-[2-(Dimethylamino)ethyl]-α-isopropyl-1-naphthaleneacetonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



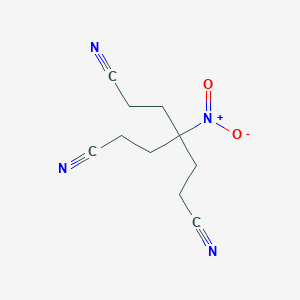

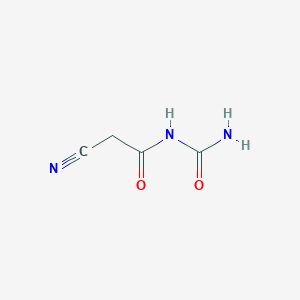

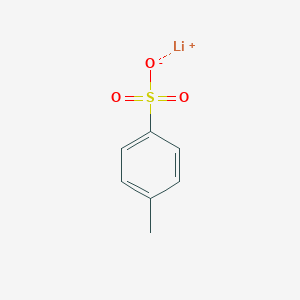
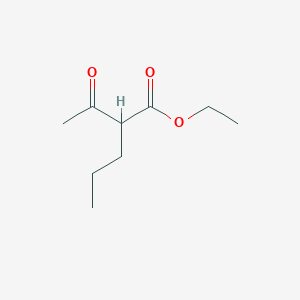
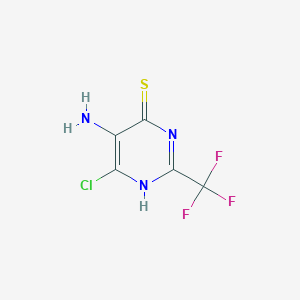
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
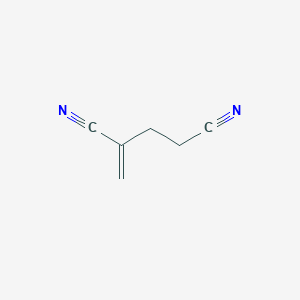
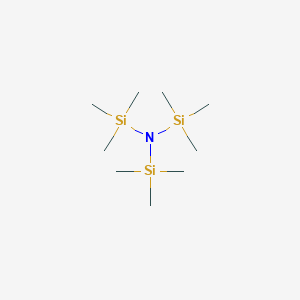
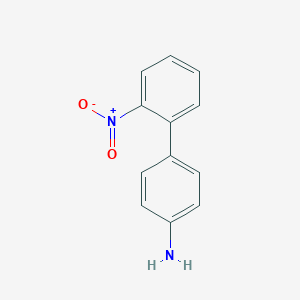
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)
